
Application Notes and Protocols for In Vitro
Efficacy Testing of XmAb808

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-808

Cat. No.: B611110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
XmAb808 is a tumor-selective, co-stimulatory bispecific antibody that targets the B7-H3

antigen, broadly expressed on solid tumors, and the CD28 co-stimulatory receptor on T cells.[1]

By engaging both targets, XmAb808 is designed to provide a conditional "Signal 2" to T cells,

promoting their activation and anti-tumor response specifically within the tumor

microenvironment. This mechanism is intended to synergize with a primary "Signal 1" stimulus,

such as that provided by T-cell receptor (TCR) engagement with tumor antigens, which can be

mimicked in vitro by anti-CD3 antibodies or co-culture with tumor cells. These application notes

provide detailed protocols for in vitro assays to characterize the efficacy of XmAb808, including

its ability to induce T-cell proliferation, cytokine release, and cytotoxicity against B7-H3-positive

cancer cells.

Mechanism of Action: XmAb808 Signaling Pathway
XmAb808 facilitates a potent anti-tumor immune response by bridging B7-H3-expressing tumor

cells with CD28-expressing T cells. This targeted co-stimulation enhances T-cell activation,

proliferation, and effector functions, leading to the destruction of cancer cells.
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Caption: XmAb808 binds B7-H3 on tumor cells and CD28 on T cells, providing co-stimulation

for T-cell activation and anti-tumor effects.

Data Presentation
The following tables summarize expected quantitative data from in vitro assays designed to test

the efficacy of XmAb808. These values are representative and may vary based on

experimental conditions, cell lines, and donor T cells.

Table 1: B7-H3 Expression on Common Cancer Cell Lines

Cell Line Cancer Type B7-H3 Expression Level

A549 Non-Small Cell Lung Cancer High

HCC827 Non-Small Cell Lung Cancer High

NCI-H23 Non-Small Cell Lung Cancer High

DLD-1 Colorectal Cancer High

HCT-116 Colorectal Cancer High

MDA-MB-231 Breast Cancer High

AsPC-1 Pancreatic Cancer High

PANC-1 Pancreatic Cancer High

Hep3B Hepatocellular Carcinoma High

SNU-387 Hepatocellular Carcinoma High

Daudi Burkitt's Lymphoma Negative

B7-H3 expression levels are typically determined by flow cytometry and can be categorized as

high, medium, low, or negative based on mean fluorescence intensity (MFI) compared to

isotype controls.[2][3][4][5]

Table 2: XmAb808-Mediated T-Cell Proliferation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01089/full
https://www.researchgate.net/figure/Cytotoxicity-assay-of-B7-H3-CAR-NK-92MI-cells-toward-a-panel-of-tumor-cell-lines-in_fig3_343311382
https://www.tandfonline.com/doi/full/10.1080/2162402X.2019.1684127
https://www.researchgate.net/figure/Characterization-of-B7-H3-expression-and-binding-of-CC-3-in-gastrointestinal-cancer-cell_fig1_370427531
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


XmAb808 Concentration (ng/mL)
% Divided CD8+ T Cells (in presence of
B7-H3+ target cells & Signal 1)

0 < 5%

1 10 - 20%

10 30 - 50%

100 60 - 80%

1000 70 - 90%

Data is representative of a 5-day co-culture of human T cells with B7-H3+ target cells and a

sub-optimal concentration of anti-CD3 antibody, as measured by CFSE dilution.

Table 3: XmAb808-Induced Cytokine Release

XmAb808 Concentration
(ng/mL)

IL-2 Release (pg/mL) IFN-γ Release (pg/mL)

0 < 50 < 100

1 100 - 300 200 - 500

10 500 - 1500 1000 - 3000

100 2000 - 5000 4000 - 8000

1000 3000 - 7000 6000 - 12000

Cytokine concentrations in the supernatant are measured by ELISA after 48-72 hours of co-

culture of human T cells with B7-H3+ target cells and a sub-optimal concentration of anti-CD3

antibody.[6][7]

Table 4: XmAb808-Mediated Tumor Cell Cytotoxicity
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XmAb808 Concentration
(ng/mL)

% Specific Lysis of B7-H3+
Target Cells

EC50 (ng/mL)

0 < 10% -

0.1 15 - 25% \multirow{5}{*}{1 - 10}

1 30 - 50%

10 50 - 70%

100 70 - 90%

1000 > 80%

Specific lysis is determined after a 48-72 hour co-culture of human T cells and B7-H3+ target

cells at an effector-to-target (E:T) ratio of 10:1. Cytotoxicity can be measured using a flow

cytometry-based assay or a release assay (e.g., LDH or Calcein-AM).

Experimental Protocols
Experimental Workflow Overview
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Caption: General workflow for in vitro efficacy testing of XmAb808.
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Protocol 1: T-Cell Proliferation Assay (CFSE-Based)
Objective: To quantify the proliferation of T cells in response to XmAb808-mediated co-

stimulation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

T-cell isolation kit (negative selection)

B7-H3 positive (e.g., A549) and negative (e.g., Daudi) target cancer cell lines

XmAb808

Anti-CD3 antibody (e.g., OKT3)

Carboxyfluorescein succinimidyl ester (CFSE)

RPMI-1640 medium with 10% FBS

Flow cytometer

Procedure:

Isolate T cells from healthy donor PBMCs using a negative selection kit.

Label the isolated T cells with CFSE according to the manufacturer's protocol. Typically, a

final concentration of 1-5 µM CFSE is used for 10-15 minutes at 37°C.

Wash the CFSE-labeled T cells twice with complete RPMI-1640 medium.

Seed the B7-H3+ and B7-H3- target cells in a 96-well plate at a density of 2 x 10^4 cells/well

and allow them to adhere overnight.

On the next day, add the CFSE-labeled T cells to the wells containing the target cells at an

E:T ratio of 10:1 (2 x 10^5 T cells/well).
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Add a sub-optimal concentration of anti-CD3 antibody (e.g., 10-100 ng/mL) to provide

"Signal 1".

Add serial dilutions of XmAb808 (e.g., 0.1 ng/mL to 1000 ng/mL) to the appropriate wells.

Include a no-antibody control.

Co-culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface

markers (e.g., CD3, CD4, CD8).

Analyze the cells by flow cytometry. Gate on the T-cell populations and measure the dilution

of the CFSE signal. The percentage of divided cells can be determined by quantifying the

cells that have undergone one or more cell divisions.

Protocol 2: Cytokine Release Assay (ELISA)
Objective: To measure the secretion of IL-2 and IFN-γ by T cells upon activation by XmAb808.

Materials:

Co-culture setup as described in Protocol 1.

Human IL-2 and IFN-γ ELISA kits.

Plate reader.

Procedure:

Set up the co-culture of T cells and target cells with anti-CD3 and XmAb808 as described in

Protocol 1, steps 1-7.

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate and carefully collect the supernatant from each well.

Perform ELISA for IL-2 and IFN-γ on the collected supernatants according to the

manufacturer's instructions.
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Briefly, coat the ELISA plate with the capture antibody overnight.

Block the plate and then add the culture supernatants and standards.

Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

Add the substrate and stop the reaction.

Read the absorbance at the appropriate wavelength using a plate reader.

Calculate the concentration of cytokines in each sample by interpolating from the standard

curve.

Protocol 3: T-Cell Mediated Cytotoxicity Assay (Flow
Cytometry-Based)
Objective: To assess the ability of XmAb808 to induce T-cell-mediated killing of B7-H3-positive

target cells.

Materials:

Co-culture setup as described in Protocol 1.

A cell-permeable fluorescent dye to label target cells (e.g., CFSE or other cell tracker dye).

A viability dye that is excluded by live cells (e.g., 7-AAD or Propidium Iodide).

Flow cytometer.

Procedure:

Label the B7-H3+ and B7-H3- target cells with a cell tracker dye like CFSE according to the

manufacturer's protocol. This will allow for the discrimination of target cells from effector T

cells.

Wash the labeled target cells and seed them in a 96-well plate at 2 x 10^4 cells/well.

Isolate human T cells and add them to the wells at the desired E:T ratio (e.g., 10:1).
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Add a sub-optimal concentration of anti-CD3 antibody.

Add serial dilutions of XmAb808.

Incubate the co-culture for 48-72 hours.

Just prior to analysis, add a viability dye (e.g., 7-AAD) to each well.

Analyze the samples by flow cytometry.

Gate on the target cell population based on the cell tracker dye fluorescence.

Within the target cell gate, determine the percentage of dead cells (positive for the viability

dye).

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100

x [(% Dead Target Cells in Test Well - % Spontaneous Dead Target Cells) / (100 - %

Spontaneous Dead Target Cells)] Spontaneous death is measured in wells with target cells

and T cells but no XmAb808.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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